(4-(isobutylsulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Description
(4-(isobutylsulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H25N3O3S2 and its molecular weight is 395.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a piperidine moiety, which is a common structural element in many pharmaceuticals . Piperidine derivatives have been associated with a broad range of biological activities .
Mode of Action
Piperidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target protein.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to identify the exact biochemical pathways it affects. Piperidine derivatives have been associated with a variety of biological activities, suggesting they may impact multiple pathways .
Pharmacokinetics
Piperidine derivatives generally exhibit good absorption and distribution due to their lipophilic nature . Metabolism and excretion would depend on the specific functional groups present in the compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities associated with piperidine derivatives, it’s likely that the compound could have multiple effects at the cellular level .
Properties
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-13(2)12-26(23,24)15-6-10-20(11-7-15)17(22)16-14(3)19-18(25-16)21-8-4-5-9-21/h4-5,8-9,13,15H,6-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHSBEORUYTOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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